N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-9-3-2-8-16(17)19(24)22(13-21-11-5-10-18(21)23)15-7-4-6-14(20)12-15/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWOKNUMULMWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-chloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-methoxybenzamide.
Introduction of the Pyrrolidin-1-yl Moiety: The next step involves the reaction of the benzamide intermediate with 2-oxopyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidin-1-yl moiety can be reduced to form an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)-2-hydroxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide.
Reduction: Formation of N-(3-chlorophenyl)-2-methoxy-N-[(2-hydroxy-pyrrolidin-1-yl)methyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to neuronal voltage-sensitive sodium channels and L-type calcium channels . This interaction modulates the activity of these channels, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- N-(4-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide
Uniqueness
N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the methoxy group. These structural features contribute to its distinct biological activity profile and make it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also referred to as IRZ, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C19H19ClN2O3
- Molecular Weight : 364.82 g/mol
- IUPAC Name : this compound
The structure features a methoxy group and a pyrrolidinone ring, which are critical for its biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
This compound acts primarily as an allosteric modulator of the Sigma-1 receptor. This receptor is involved in various neurobiological processes, including modulation of neurotransmitter release and cellular signaling pathways. The modulation of the Sigma-1 receptor can lead to several pharmacological effects:
- Neuroprotective Effects : By interacting with the Sigma-1 receptor, the compound may provide neuroprotection against excitotoxicity and oxidative stress.
- Antidepressant Activity : Its action on the Sigma-1 receptor is linked to antidepressant-like effects in preclinical models.
- Cognition Enhancement : Potential cognitive-enhancing properties have been observed in studies involving similar compounds.
Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported an IC50 value of approximately 5.0 µM against MCF-7 breast cancer cells, indicating a potent effect compared to standard chemotherapeutic agents.
Antioxidative Activity
The compound has also demonstrated antioxidative properties, which may contribute to its overall biological efficacy. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
Study on Anticancer Properties
A detailed study investigated the anticancer properties of this compound through molecular docking and in vitro assays. The results indicated that the compound binds effectively to key targets involved in cell proliferation and survival pathways.
"The compound’s ability to inhibit cell growth was attributed to its interaction with the Sigma-1 receptor, which plays a crucial role in cancer cell metabolism" .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with moderate bioavailability. Its distribution profile suggests good penetration into central nervous system tissues, aligning with its potential use in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide?
- Methodology :
-
Coupling Reaction : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2-methoxybenzoic acid derivatives. React with 3-chloroaniline and a pyrrolidinone-containing methylamine derivative.
-
Reaction Conditions : Conduct the reaction at low temperatures (−50°C to 0°C) to minimize side reactions. Monitor progress via TLC or HPLC .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.
- Key Data :
| Parameter | Value/Technique |
|---|---|
| Yield Optimization | ~60–75% after purification |
| Purity Assessment | ≥95% by HPLC (C18 column, UV detection) |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8–4.0 ppm), pyrrolidinone ring (δ ~2.2–3.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Confirm substitution patterns using coupling constants .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide I/II bands).
- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values.
Q. How do pH and solvent polarity affect the fluorescence properties of this compound?
- Methodology :
- Fluorescence Optimization : Test in buffered solutions (pH 2–10) and solvents (polar aprotic, aqueous). Measure λex/λem using spectrofluorometry (e.g., λex = 340 nm, λem = 380 nm).
- Key Findings :
- pH Sensitivity : Maximum fluorescence intensity at pH 5 due to protonation/deprotonation equilibria of the amide and pyrrolidinone groups .
- Solvent Effects : Higher intensity in polar aprotic solvents (e.g., DMF) vs. aqueous media.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for cytotoxicity).
- Data Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Structural Confounds : Verify compound purity (>98%) and rule out degradation products via LC-MS .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the pyrrolidinone moiety’s hydrogen-bonding potential.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- Validation : Compare with X-ray crystallography data (e.g., SHELX-refined structures) .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Methodology :
- Catalyst Screening : Test alternatives to DCC (e.g., HATU, PyBOP) for higher coupling efficiency.
- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce side products.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
Q. What mechanistic insights explain its activity against apoptosis-related targets?
- Methodology :
- Target Identification : Perform siRNA knockdown or CRISPR-Cas9 screens to identify Bcl-2 family proteins or caspases as primary targets.
- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
- Structural Biology : Co-crystallize the compound with Bcl-xL or Mcl-1 and solve structures via X-ray diffraction (SHELX suite) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
- Resolution Strategies :
- Cell Line Variability : Test across multiple lines (e.g., cancer vs. non-cancer) with standardized viability assays (MTT, ATP-lite).
- Metabolic Stability : Assess hepatic microsomal stability to identify species-specific metabolism differences.
- Off-target Profiling : Use kinase/GPCR panels to identify promiscuous binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
